1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
CAS No.: 1443291-27-7
Cat. No.: VC3020769
Molecular Formula: C11H9Cl2N3O
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.
![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one - 1443291-27-7](/images/structure/VC3020769.png)
Specification
CAS No. | 1443291-27-7 |
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Molecular Formula | C11H9Cl2N3O |
Molecular Weight | 270.11 g/mol |
IUPAC Name | 1-[1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]ethanone |
Standard InChI | InChI=1S/C11H9Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6H,5H2,1H3 |
Standard InChI Key | HIIOHIKACGGSTH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES | CC(=O)C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a triazole-based compound characterized by its distinctive chemical structure. Table 1 summarizes the key identifying information for this compound.
Table 1: Chemical Identity of 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Parameter | Value |
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CAS Number | 1443291-27-7 |
Molecular Formula | C₁₁H₉Cl₂N₃O |
Molecular Weight | 270.12 g/mol |
IUPAC Name | 1-[1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]ethanone |
InChI | InChI=1S/C11H9Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6H,5H2,1H3 |
SMILES | O=C(C=1N=NN(C1)CC2=CC=C(Cl)C=C2Cl)C |
The compound possesses a 1,2,3-triazole ring as its core structure, with a 2,4-dichlorophenylmethyl group attached to the N1 position and an acetyl group (ethan-1-one) at the C4 position of the triazole ring . This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential applications.
Structural Features
The molecular structure of 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one can be divided into three principal components:
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A 1,2,3-triazole heterocyclic core - a five-membered aromatic ring containing three adjacent nitrogen atoms at positions 1, 2, and 3
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A 2,4-dichlorophenylmethyl substituent connected to the N1 position of the triazole ring
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An acetyl group (ethan-1-one) attached to the C4 position of the triazole ring
The 1,2,3-triazole ring provides a rigid structural framework and serves as a linker between the dichlorophenyl and acetyl moieties. This arrangement creates a molecule with potential for multiple interactions with biological targets, particularly through hydrogen bonding, π-stacking, and dipole interactions .
Physicochemical Properties
Solubility and Partition Characteristics
While specific solubility data for this particular compound is limited, triazole derivatives with similar structures typically demonstrate moderate to good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and alcohols, with limited solubility in water . The presence of the 2,4-dichlorophenyl group enhances the compound's lipophilicity, which influences its solubility profile and potential membrane permeability in biological systems.
The lipophilic character contributed by the dichlorophenyl group, combined with the hydrophilic properties of the triazole ring and the acetyl function, creates a molecule with balanced hydrophobic-hydrophilic properties that could potentially facilitate interactions with both lipid membranes and aqueous biological environments .
Synthesis Methods
General Approaches to 1,2,3-Triazole Synthesis
The synthesis of 1,2,3-triazole derivatives typically involves several well-established methodologies, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions being among the most common approaches. Based on the literature, several synthetic routes can be employed to prepare 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one:
Azide-Alkyne Cycloaddition
The most straightforward and widely used method involves a [3+2] cycloaddition reaction between an organic azide and a terminal alkyne, often catalyzed by copper(I) salts. For the target compound, this would involve the reaction between 2,4-dichlorobenzyl azide and a suitable acetylenic compound . The general procedure may follow:
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Preparation of 2,4-dichlorobenzyl azide from 2,4-dichlorobenzyl halide and sodium azide
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Reaction of the prepared azide with a terminal alkyne (such as propyn-1-one or a suitable derivative)
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Cycloaddition catalyzed by copper(I) salts to form the 1,4-disubstituted 1,2,3-triazole
This approach typically provides high regioselectivity, yielding predominantly the 1,4-disubstituted 1,2,3-triazole isomer .
Multicomponent Approaches
As described in the literature, alternative synthetic routes may involve multicomponent reactions. For example, one approach involves the reaction of alkynes, trimethylsilyl azide (TMSN₃), and 1,3-diketones in the presence of catalysts:
"Min Zhang et al. extended the substrate and employed silver sulfate as a catalyst, which showed the preparation of N1-vinyl-1,2,3-triazole by a three-component reaction of alkynes, TMSN₃, and 1,3-diketone in high yield (82%)" .
For our target compound, a similar approach could potentially be adapted using appropriate starting materials to introduce the 2,4-dichlorophenylmethyl and acetyl groups at the desired positions.
Synthesis via Hydrazone Cyclization
Another potential synthetic route involves the cyclization of α,α-dichlorotosyl hydrazones with primary amines:
"In 2010, Hanselmann further applied the cyclization reaction of α, α-dichlorotoluene sulfonyl–substituted hydrazone with primary amine mediated by DIPEA to synthesize N1-substituted-1,2,3-triazoles" .
This method could potentially be adapted for the synthesis of 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one by using appropriate precursors to introduce the required substituents.
Applications and Biological Activities
Antifungal Activity
Triazole compounds are well-known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis. The presence of the 2,4-dichlorophenyl group may enhance the lipophilicity and membrane permeability, potentially contributing to antifungal efficacy.
Chemical Applications
Beyond potential biological applications, the compound may serve as a valuable intermediate in organic synthesis:
Synthetic Precursor
The acetyl group at the C4 position of the triazole ring provides a reactive site for further chemical transformations, making the compound a potential precursor for more complex molecular structures. Possible reactions include:
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Reduction to the corresponding alcohol (producing 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol)
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Aldol condensations
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Nucleophilic additions
Building Block in Combinatorial Chemistry
The compound's structure with multiple functional groups makes it a potential building block for combinatorial chemistry approaches aimed at developing libraries of triazole-containing compounds with diverse biological activities .
Structure-Activity Relationships
Comparison with Related Triazole Derivatives
To understand the potential properties of 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one, it is valuable to compare it with structurally similar compounds:
Table 2: Comparison of 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one with Related Triazole Derivatives
Compound | CAS Number | Structural Difference | Notable Features |
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1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | 1443291-27-7 | Reference compound | Ketone at C4 position; 2,4-dichlorophenyl at N1 |
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | 1443291-21-1 | Alcohol instead of ketone | Reduced form; potential difference in H-bonding capability |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | 1355359-02-2 | 4-fluorophenyl instead of 2,4-dichlorophenyl | Different halogen substitution pattern |
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | 1385031-87-7 | 4-methoxyphenyl group; alcohol instead of ketone | More polar substituent; different hydrogen bonding profile |
1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone | 866135-79-7 | Direct attachment of dichlorophenyl to triazole | No methylene spacer between phenyl and triazole |
This comparison highlights how subtle structural variations can potentially impact the physicochemical properties and biological activities of these compounds .
The 1,2,3-Triazole Ring
The 1,2,3-triazole core serves as a rigid scaffold and can participate in hydrogen bonding and dipole interactions. This heterocyclic system is metabolically stable and can act as a bioisostere for amide bonds in drug design, potentially enhancing the pharmacokinetic properties of molecules containing this moiety .
The 2,4-Dichlorophenylmethyl Group
The 2,4-dichlorophenylmethyl substituent at the N1 position contributes to the compound's lipophilicity and may enhance membrane permeability. The chlorine atoms can participate in halogen bonding interactions with biological targets, potentially influencing the compound's binding affinity and selectivity .
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